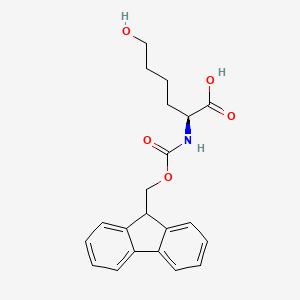

Fmoc-L-Nle(6-OH)-OH

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Science

The twenty canonical amino acids form the fundamental basis of proteins in all living organisms. mdpi.com However, the exploration of non-canonical amino acids (ncAAs), which are not naturally encoded in the genetic code, has revolutionized peptide and protein science. mdpi.comthedailyscientist.org The incorporation of ncAAs into peptide chains expands the chemical diversity of proteins, allowing for the creation of novel structures and functions. thedailyscientist.orgrsc.org This expansion is critical in drug discovery, where ncAAs can be used to fine-tune the properties of peptide-based drugs, such as enhancing their activity and stability. chemanager-online.comnih.gov

The use of ncAAs allows medicinal chemists to construct designer peptides with improved drug-like characteristics. nih.gov Many new peptide drugs are now composed of more than 50% ncAAs. chemanager-online.com These modified amino acids can be naturally occurring in some organisms or synthesized chemically, and they include derivatives of canonical amino acids as well as entirely novel structures. thedailyscientist.org The ability to introduce ncAAs at specific sites within a protein enables detailed investigation of molecular mechanisms and protein-protein interactions, which is invaluable for understanding disease pathways and identifying new drug targets. thedailyscientist.org

Overview of Strategies for Introducing Novel Functionalities into Peptides

Several strategies have been developed to introduce novel functionalities into peptides, thereby enhancing their therapeutic potential. mdpi.com These methods aim to improve properties such as stability, bioactivity, and target specificity. Common strategies include:

Amino Acid Substitution and Incorporation of Unnatural Amino Acids: Replacing canonical amino acids with non-canonical or unnatural ones can significantly enhance a peptide's resistance to enzymatic degradation and improve its pharmacological properties. mdpi.comrsc.orgfrontiersin.org

Peptide Cyclization: Creating a cyclic structure by linking the N- and C-termini or side chains can increase stability and bioactivity. abyntek.com

Post-Translational Modifications (PTMs): Mimicking natural PTMs like phosphorylation, glycosylation, and acetylation can alter a peptide's structure, stability, and function. abyntek.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve a peptide's pharmacokinetic profile by increasing its stability and solubility. abyntek.com

Conjugation: Linking peptides to other molecules like fluorophores, biotin (B1667282), or drugs introduces specific functionalities for research or therapeutic purposes. abyntek.com

Backbone Modifications: Altering the peptide backbone to create peptidomimetics can enhance stability and target specific biological pathways. abyntek.com

These modification strategies provide a versatile toolbox for tailoring peptides to meet specific research and therapeutic needs. abyntek.com

Role of Hydroxylated Amino Acids in Expanding Chemical Diversity

Hydroxylated amino acids, a class of modified amino acids, play a crucial role in expanding the chemical diversity and functionality of peptides and proteins. mdpi.com The introduction of a hydroxyl (-OH) group via a post-translational modification can significantly alter a protein's physicochemical properties. metwarebio.com This modification can increase solubility and affect the structure and function of biomolecules by forming hydrogen bonds. creativebiomart.net

The hydroxylation of amino acids is a key reaction in creating diverse and valuable derivatives for the pharmaceutical and chemical industries. mdpi.com These hydroxylated amino acids have been shown to possess antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com The presence of a hydroxyl group can enhance the biological activity, solubility, and stability of natural product molecules. mdpi.com For instance, proline hydroxylation is essential for the stability of collagen, a major structural protein. creative-proteomics.com The ability to introduce hydroxyl groups into amino acids, therefore, provides an important avenue for developing new therapeutic agents and biomaterials. mdpi.commdpi.com

Contextualizing Fmoc-L-Nle(6-OH)-OH as a Unique Synthetic Intermediate

This compound, also known as Nα-Fmoc-6-hydroxynorleucine, is a specialized amino acid derivative that serves as a key building block in peptide synthesis. chemimpex.com It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis (SPPS) for the temporary protection of the amino group. frontiersin.orgchemimpex.com

The unique feature of this compound is the presence of a hydroxyl group at the 6-position of the norleucine side chain. chemimpex.com This hydroxyl group enhances the molecule's reactivity and provides a site for further chemical modifications, allowing for the creation of complex and functional peptide structures. chemimpex.com Its structure offers improved stability and solubility to the resulting peptides. chemimpex.com These characteristics make this compound a valuable intermediate in the pharmaceutical industry for designing bioactive peptides with enhanced pharmacological properties, such as improved stability and bioavailability. chemimpex.com

Chemical and Physical Properties of this compound

The utility of this compound in peptide synthesis is underpinned by its distinct chemical and physical properties.

| Property | Value | Source |

| Synonyms | This compound, (S)-N-alpha-Fmoc-2-amino-6-hydroxyhexanoic acid, Fmoc-Nle(6-OH) | chemimpex.comiris-biotech.de |

| CAS Number | 374899-60-2 | chemimpex.comiris-biotech.de |

| Molecular Formula | C21H23NO5 | chemimpex.comiris-biotech.de |

| Molecular Weight | 369.4 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Melting Point | 96 - 119 °C | chemimpex.com |

| Optical Rotation | [a]D20 = -4 ± 1 º (c=1 in MeOH) | chemimpex.com |

| Storage Conditions | 0 - 8 °C | chemimpex.comiris-biotech.de |

Synthesis and Applications

This compound is a valuable building block for the introduction of norleucine residues with a terminal hydroxyl group using Fmoc-based solid-phase peptide synthesis (SPPS). alfa-chemistry.com The Fmoc protecting group is favored in SPPS due to its mild deprotection conditions. frontiersin.org

The synthesis of peptides containing this modified amino acid allows for the creation of complex and functional peptide structures. chemimpex.com The terminal hydroxyl group on the norleucine side chain provides a reactive handle for further modifications, such as phosphorylation or the attachment of other functional moieties. For example, a similar compound, Fmoc-Nle(OPO(OH)(OBn))-OH, has been synthesized to create non-hydrolyzable phospho-lysine peptide mimics. researchgate.net

The incorporation of this compound into peptides can enhance their pharmacological properties, making it a significant tool in drug development. chemimpex.com It can improve the stability and bioavailability of therapeutic peptides. chemimpex.com Furthermore, its use in combinatorial chemistry and high-throughput screening can accelerate the discovery of new drug candidates. chemimpex.com

Research Findings

Research has demonstrated the utility of incorporating modified amino acids like this compound into peptides to enhance their therapeutic properties. For instance, the introduction of non-canonical amino acids is a key strategy in the development of antimicrobial peptides (AMPs) to overcome their inherent instability and susceptibility to degradation. frontiersin.org

Studies on p53-derived peptides have shown that modifying a lysine (B10760008) residue to a norleucine derivative with a side chain modification can improve the inhibition constant (Ki) when binding to Mdm4. dovepress.com This highlights the potential of such modifications in enhancing the efficacy of peptide-based inhibitors.

The synthesis of peptides containing hydroxylated amino acids is also crucial for studying post-translational modifications. The presence of a hydroxyl group allows for investigations into the effects of modifications like phosphorylation on protein function and signaling.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKMUBZYLZBKMO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Nle 6 Oh Oh

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Fmoc-L-Nle(6-OH)-OH reveals that the target molecule can be disconnected at the N-terminal Fmoc group and the C-terminal carboxyl group. This leaves 6-hydroxy-L-norleucine as the core chiral intermediate. nih.gov Therefore, the primary synthetic challenge lies in the stereoselective synthesis of this hydroxylated amino acid. The key precursors for the synthesis of 6-hydroxy-L-norleucine can be identified as L-norleucine or a suitable derivative. ontosight.ainih.gov The introduction of the hydroxyl group at the 6-position requires a regioselective functionalization of the aliphatic side chain of norleucine.

| Precursor | Rationale for Selection |

|---|---|

| L-Norleucine | Direct starting material for hydroxylation. |

| 2-Keto-6-hydroxyhexanoic acid | Intermediate for enzymatic reductive amination to introduce the amino group stereoselectively. nih.gov |

| 5-(4-hydroxybutyl)hydantoin | Precursor for racemic 6-hydroxynorleucine, which can be resolved or converted to the L-enantiomer. nih.govcapes.gov.br |

| L-Lysine | Can be converted to 6-hydroxynorleucine through a sequence involving the replacement of the side chain's nitrogen with an oxygen atom. researchgate.net |

Strategies for Regioselective Hydroxylation of Norleucine Derivatives

The introduction of a hydroxyl group at a specific position on the aliphatic side chain of norleucine presents a significant synthetic challenge due to the inertness of C-H bonds. mdpi.com Both biocatalytic and chemical methods have been explored to achieve this transformation with high regioselectivity.

Biocatalytic Approaches to Hydroxylated Amino Acids

Biocatalysis offers a powerful tool for the selective hydroxylation of amino acids, often proceeding with high regio- and stereoselectivity under mild reaction conditions. mdpi.com

Dioxygenases: Fe(II)/α-ketoglutarate-dependent dioxygenases are a class of enzymes capable of catalyzing the hydroxylation of various amino acids. nih.govacs.org For instance, L-isoleucine dioxygenase (IDO) has been shown to hydroxylate L-norleucine at the C4 and C5 positions. mdpi.comacs.org While direct hydroxylation at the C6 position of norleucine by a specific enzyme is not extensively documented in the provided search results, the principle of using engineered dioxygenases for site-selective hydroxylation is well-established. mdpi.comacs.org Researchers have successfully engineered these enzymes to alter their regioselectivity. mdpi.comacs.org

Reductive Amination: An alternative enzymatic approach involves the use of a dehydrogenase. For example, L-6-hydroxynorleucine can be synthesized from 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase from beef liver, achieving high yield and optical purity. nih.govcapes.gov.br This method introduces the amino group stereoselectively after the hydroxyl group is already in place.

Chemical Transformation Routes to introduce Hydroxyl Groups

Chemical methods provide an alternative to biocatalysis for the introduction of hydroxyl groups, although they may require more complex protection and deprotection steps.

From L-Lysine: A reported strategy involves the conversion of L-lysine to 6-hydroxynorleucine. researchgate.net This transformation replaces the side chain's nitrogen atom with an oxygen atom through a rearrangement of an N-nitrosodichloroacetamide group. researchgate.net

From 5-(4-hydroxybutyl)hydantoin: Racemic 6-hydroxynorleucine can be produced by the hydrolysis of 5-(4-hydroxybutyl)hydantoin. nih.govcapes.gov.br The resulting racemic mixture can then be resolved or subjected to an enzymatic process to convert it entirely to the desired L-enantiomer. nih.govcapes.gov.br

Orthogonal Protection Strategies for Multi-functionalized Amino Acids

The synthesis of peptides and complex amino acid derivatives like this compound relies heavily on the use of orthogonal protecting groups. biosynth.comiris-biotech.denih.gov This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of the target molecule. biosynth.comiris-biotech.de The most common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. biosynth.comiris-biotech.deacs.org

N-alpha-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids. biosynth.comiris-biotech.dewikipedia.org

Introduction: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). wikipedia.org

Stability: The Fmoc group is stable to acidic conditions, which are often used to remove side-chain protecting groups. biosynth.comwikipedia.org

Cleavage: It is readily cleaved by treatment with a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This orthogonality to acid-labile protecting groups is a cornerstone of modern peptide synthesis. biosynth.com

Carboxyl Group Protection and Activation

To prevent unwanted side reactions during peptide coupling, the C-terminal carboxyl group of the incoming amino acid must be protected or activated. thermofisher.comlibretexts.orgspcmc.ac.in

Protection: In solution-phase synthesis, the carboxyl group is often protected as an ester, such as a methyl or ethyl ester. spcmc.ac.in In solid-phase peptide synthesis (SPPS), the resin itself acts as the C-terminal protecting group. thermofisher.comspcmc.ac.in

Activation: For peptide bond formation, the carboxyl group of the N-protected amino acid is activated to make it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. thermofisher.comlibretexts.orgbachem.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). thermofisher.com These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. thermofisher.com

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| α-Amino Group | Fmoc | Base (e.g., 20% Piperidine in DMF) wikipedia.org | Stable to acid, allowing for selective removal of acid-labile side-chain protecting groups. biosynth.com |

| Carboxyl Group (in SPPS) | Resin | Strong acid (e.g., TFA) for final cleavage. iris-biotech.de | Stable to the basic conditions used for Fmoc deprotection. iris-biotech.de |

| Side-Chain Hydroxyl Group | Acid-labile group (e.g., tBu) | Acid (e.g., TFA) iris-biotech.de | Stable to the basic conditions used for Fmoc deprotection. iris-biotech.de |

Side-Chain Hydroxyl Group Protection and Deprotection

The presence of a reactive hydroxyl group on the side chain of the norleucine derivative necessitates a robust protection strategy to prevent unwanted side reactions during peptide synthesis. researchgate.net The primary goal is to mask the hydroxyl group's nucleophilicity during the amide bond formation steps. researchgate.net

Selection of Hydroxyl Protecting Groups Compatible with Fmoc-SPPS

The standard methodology for SPPS utilizing the Fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection relies on an orthogonal protection scheme. altabioscience.com The Fmoc group is base-labile, typically removed using a piperidine solution, while the side-chain protecting groups are engineered to be stable to these conditions but removable with acid. altabioscience.comiris-biotech.de This orthogonality is paramount for successful peptide synthesis. biosynth.com

tert-Butyl (tBu): The tBu group is widely used for protecting hydroxyl functionalities in Serine, Threonine, and Tyrosine, and is directly applicable to 6-hydroxy-L-norleucine. iris-biotech.de It offers excellent stability under the basic conditions of Fmoc deprotection and is efficiently cleaved during the final step of peptide synthesis using strong acids like Trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. iris-biotech.de The commercial availability of Fmoc-L-Nle(6-OtBu)-OH underscores its utility in this context. iris-biotech.de

Trityl (Trt): The Trityl group is another acid-labile group used for protecting hydroxyl and other side-chain functions. researchgate.net Like tBu, it is stable to the basic conditions of Fmoc removal and is cleaved by TFA. iris-biotech.de

Benzyl (B1604629) (Bn): The Benzyl ether is a classic hydroxyl protecting group. It is stable to both acidic and basic conditions typical of Fmoc-SPPS but can be removed via hydrogenolysis. libretexts.org This offers an additional layer of orthogonality if specific deprotection is needed while other acid-labile groups remain intact. The existence of Fmoc-L-Nle(6-OBzl)-OH indicates its use for this amino acid. cusabio.com

The following table summarizes key protecting groups for the hydroxyl function of this compound within an Fmoc-SPPS framework.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Fmoc |

| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) iris-biotech.de | Yes |

| Trityl | Trt | Strong acid (e.g., 90-95% TFA) iris-biotech.de | Yes |

| Benzyl | Bn | Hydrogenolysis libretexts.org | Yes |

Orthogonal Deprotection Strategies for Selective Functionalization

Orthogonal deprotection allows for the removal of a specific protecting group at a chosen stage without disturbing other protecting groups or the peptide backbone attached to the resin. jocpr.comacs.org This strategy is invaluable for on-resin modifications of the peptide, such as cyclization, labeling, or conjugation. peptide.com

While the standard tBu or Trt groups are cleaved during the final global deprotection with TFA, achieving selective deprotection of the 6-hydroxyl group on-resin requires a different class of protecting groups. These groups must be removable under conditions that leave the Nα-Fmoc group, other side-chain protecting groups (like tBu, Boc, Pbf), and the resin linkage intact. iris-biotech.de

Examples of such strategies include:

Highly Acid-Labile Groups: Groups like Methoxytrityl (Mmt) or Methyltrityl (Mtt) can be used. iris-biotech.de These are significantly more sensitive to acid than tBu or Trt and can be cleaved using a very mild solution of TFA (e.g., 1% TFA in Dichloromethane), leaving other groups untouched. iris-biotech.de This would unmask the 6-hydroxyl group of the norleucine residue for selective modification while the peptide remains anchored to the solid support.

Hydrazine-Labile Groups: Protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or its isomer ivDde are cleaved by a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF). iris-biotech.de This provides an alternative orthogonal pathway that is completely independent of acid or base deprotection schemes.

Synthetic Route Optimization and Reaction Condition Analysis

Optimizing the synthesis of this compound and its incorporation into peptides is focused on maximizing product yield and purity by controlling reaction conditions and minimizing deleterious side reactions.

Yield Enhancement Strategies

Enhancing the yield of peptides containing 6-hydroxy-L-norleucine involves careful consideration of both the synthesis of the amino acid derivative itself and its subsequent use in SPPS.

Purity of the Building Block: The synthesis of the this compound building block must be optimized to prevent the formation of impurities like Fmoc-dipeptides, which can arise during the Nα-Fmoc protection step. ub.edu Using purified Fmoc-reagents and optimizing reaction conditions, such as employing silylation to temporarily protect the carboxylic acid, can prevent oligomerization and improve the yield of the desired monomer. nih.gov

Efficient Coupling: During SPPS, ensuring complete coupling of the this compound (with its side chain appropriately protected) to the growing peptide chain is critical. This can be achieved by using efficient coupling reagents (e.g., HBTU, HCTU) and optimizing reaction times. nih.gov For potentially difficult couplings, extending the reaction time or performing a double coupling may be necessary. nih.gov

Preventing Aggregation: Peptides containing hydrophobic residues can be prone to aggregation during synthesis, leading to incomplete reactions and lower yields. While norleucine is an isosteric analogue of methionine, the impact of a full-length peptide containing this residue on aggregation should be considered. peptide.com

Minimization of Side Reactions and Impurity Formation

The primary strategy to minimize side reactions involving the 6-hydroxyl group is its effective protection, as discussed in section 2.3.3.1. An unprotected hydroxyl group can act as a nucleophile during the activation of the subsequent amino acid's carboxyl group, leading to the formation of ester linkages and truncated or modified peptide impurities. researchgate.net

Beyond protecting the hydroxyl group, other general side reactions common to Fmoc-SPPS must be managed:

Aspartimide Formation: If the peptide sequence contains an Aspartate residue, it can be susceptible to forming a cyclic aspartimide intermediate, particularly when followed by residues like Glycine or Asparagine. iris-biotech.de This base-catalyzed side reaction can occur during the piperidine-mediated Fmoc deprotection. iris-biotech.deresearchgate.net Strategies to mitigate this include using more sterically hindered side-chain protecting groups on the Asp residue. researchgate.net

Diketopiperazine (DKP) Formation: When deprotecting the Nα-Fmoc group from the second amino acid on the resin, intramolecular cyclization can occur to form a DKP, cleaving the dipeptide from the resin and terminating the synthesis. mdpi.com This is sequence-dependent but can be a significant source of impurity. Using specialized resins or coupling the first two amino acids as a pre-formed dipeptide can reduce this side reaction.

By implementing robust protection strategies and optimizing reaction conditions, this compound can be effectively synthesized and incorporated into peptides, enabling the creation of novel structures for research and therapeutic development. chemimpex.com

Incorporation of Fmoc L Nle 6 Oh Oh into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. peptide.com The use of Fmoc-L-Nle(6-OH)-OH in SPPS follows the standard cycle of deprotection, activation, and coupling. peptide.com The N-α-Fmoc protecting group ensures the selective formation of peptide bonds at the N-terminus of the growing chain, while the resin anchor facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. chemimpex.com This methodology is suitable for both manual and automated synthesis. nih.gov

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free N-terminal amine of the resin-bound peptide is a critical step in SPPS. The efficiency of this reaction is highly dependent on the choice of coupling reagent, which activates the carboxylic acid. For Fmoc-amino acids, including hydroxyl-functionalized ones, several classes of reagents are commonly employed.

Uronium/aminium salts such as HATU, HBTU, and HCTU are highly efficient and widely used. nih.govrsc.orgrsc.orgmatrix-innovation.com They react with the Fmoc-amino acid to form an activated species that rapidly acylates the N-terminal amine. rsc.org These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govrsc.org Phosphonium salts like PyBOP are also effective, particularly for sterically hindered couplings. rsc.org Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to generate the active ester, suppress racemization, and improve coupling efficiency. rsc.orgacs.orgsigmaaldrich.com

The selection of the coupling reagent can be critical, especially for challenging sequences or for amino acids prone to side reactions. For instance, coupling Fmoc-His(Trt)-OH can be susceptible to racemization, requiring careful selection of conditions, such as using DIC with an additive like 6-Cl-HOBt in the absence of a tertiary base. rsc.org While specific efficiency data for this compound is not extensively detailed, the general performance of these reagents in standard Fmoc-SPPS provides a reliable framework. The hydroxyl group on the side chain of this compound is a potential site for O-acylation, but this side reaction can often be minimized by using efficient coupling reagents that favor N-acylation and by carefully controlling reaction conditions. nih.gov

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Activator/Base System | Key Characteristics |

|---|---|---|---|

| Uronium/Aminium Salts | HATU, HBTU, HCTU | DIPEA | High efficiency, fast reaction times. nih.govrsc.orgmatrix-innovation.com |

| Phosphonium Salts | PyBOP, PyBrOP | DIPEA or NMM | Effective for hindered couplings. rsc.org |

| Carbodiimides | DIC, DCC | Additives (HOBt, Oxyma) | Cost-effective; additives suppress racemization. rsc.orgacs.orgsigmaaldrich.com |

| Immonium Salts | COMU | DIPEA | Shows high efficiency and low racemization, comparable to benzotriazole-based reagents. acs.org |

The removal of the temporary N-α-Fmoc protecting group is a crucial step that must be completed efficiently and without damaging the growing peptide chain. peptide.com The standard and most widely used condition for Fmoc deprotection is treatment with a 20% solution of piperidine (B6355638) in a solvent like DMF or NMP. nih.govnih.govrsc.orgrsc.org The reaction typically involves two treatments (e.g., 5 minutes followed by 10-15 minutes) to ensure complete removal. nih.govrsc.org The progress of the deprotection can be monitored by UV spectroscopy, detecting the dibenzofulvene-piperidine adduct at approximately 301 nm. rsc.orgrsc.org

While piperidine is effective, the kinetics can be slow for certain sequences, particularly those prone to aggregation. peptide.com In such cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at a concentration of 2% in DMF. peptide.com DBU significantly accelerates Fmoc removal. However, its use is cautioned with peptides containing aspartic acid, as it can catalyze the formation of aspartimide side products. peptide.com The hydroxyl group of this compound is stable to these standard basic deprotection conditions. peptide.com

The synthesis begins with the attachment of the first amino acid, in this case, this compound or another C-terminal residue, to a solid support. The choice of resin is critical as it dictates the conditions for the final cleavage and the nature of the C-terminus (acid or amide). For producing C-terminal peptide acids, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. matrix-innovation.com The 2-CTC resin is particularly advantageous as it allows for mild cleavage conditions (e.g., dilute trifluoroacetic acid (TFA) or acetic acid), which can leave acid-labile side-chain protecting groups intact, a useful feature for creating protected peptide fragments. peptide.comrapp-polymere.com Loading onto 2-CTC resin is typically achieved by reacting the Fmoc-amino acid in the presence of DIPEA in dichloromethane (B109758) (DCM). rsc.org For C-terminal amides, resins like Rink Amide or Sieber Amide are employed. sigmaaldrich.comethz.ch

Once the peptide sequence is fully assembled, the final step is the cleavage of the peptide from the resin, which is typically accompanied by the removal of all side-chain protecting groups. peptide.com This is most often accomplished using a strong acid, commonly TFA, in a "cocktail" containing various scavengers. nih.gov Scavengers are essential to quench the reactive carbocations generated from the cleavage of side-chain protecting groups (like Boc and tBu), thereby preventing the modification of sensitive residues such as tryptophan, tyrosine, and methionine. peptide.compeptide.com Norleucine is sometimes used as an isosteric replacement for methionine to avoid oxidation issues. peptide.com The hydroxyl group on this compound does not typically require a protecting group for standard Fmoc synthesis, but if it is protected (e.g., as a t-butyl ether), the protecting group would be cleaved during this step. peptide.comiris-biotech.de

Table 2: Representative TFA Cleavage Cocktails

| Cocktail Name | Composition | Application Notes |

|---|---|---|

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides containing multiple sensitive residues like Arg(Pbf), Cys(Trt), and Trp(Boc). nih.govrsc.org |

| Standard | TFA / Water / TIPS (95:2.5:2.5) | A common, simple cocktail for peptides without highly sensitive residues. nih.govrsc.org |

| TFA/TIPS/DCM | TFA / TIPS / DCM (90:5:5) | Used for cleavage from resins when a less aqueous environment is desired. nih.gov |

| TFA/H₂O/iPr₃SiH/Phenol | TFA / H₂O / Triisopropylsilane / Phenol (88:5:2:5) | Another robust mixture for peptides requiring multiple scavengers. rsc.org |

Fmoc Deprotection Kinetics and Conditions

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains relevant, particularly for the large-scale industrial production of shorter peptides. researchgate.net In LPPS, all reactions (coupling and deprotection) occur in a homogenous solution, and the intermediate product must be isolated and purified after each step, typically by crystallization or chromatography. researchgate.net

This compound can be utilized in LPPS strategies. The synthesis involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid (or fragment). researchgate.net The same coupling reagents used in SPPS, such as HBTU or DIC, are applicable in solution-phase methods. researchgate.netbiosynth.com The primary advantage of LPPS is the ability to fully characterize intermediates at each stage, ensuring high purity of the final product. researchgate.net However, the process is more labor-intensive and time-consuming than SPPS. A common strategy is a hybrid approach, where short, protected peptide fragments are first synthesized via SPPS, cleaved from the resin, and then ligated together in solution to form the final, larger peptide. researchgate.net

Strategies for Site-Specific Incorporation of this compound

The site-specific incorporation of any amino acid, including this compound, is an intrinsic feature of the stepwise nature of SPPS. peptide.com By controlling the sequence of coupling and deprotection cycles, the amino acid can be placed at any desired position in the peptide chain. nih.gov

The unique feature of this compound is its terminal hydroxyl group, which provides an additional site for modification. chemimpex.com This allows for a dual strategy for functionalization. First, the amino acid is incorporated into a specific site within the peptide backbone via standard SPPS. Second, if the hydroxyl group is left unprotected during synthesis, it becomes a unique chemical handle for post-synthesis, site-specific modification after the peptide has been assembled and cleaved from the resin. This could include esterification, etherification, or conjugation to other molecules like fluorophores, drugs, or polymers, thereby creating highly specific and functionalized peptide architectures.

Challenges and Solutions in Incorporating Hydroxyl-Functionalized Amino Acids

The primary challenge when incorporating hydroxyl-functionalized amino acids like serine, threonine, or this compound into peptides via SPPS is the potential for side reactions involving the hydroxyl group. acs.orgnih.gov

A major concern is the O-acylation of the side-chain hydroxyl group by the activated incoming amino acid, leading to the formation of a branched peptide. nih.gov While this can be a significant issue, some studies suggest that performing the synthesis in aqueous media can suppress O-acylation due to hydrogen bonding between water and the unprotected hydroxyl group. nih.gov

Another significant challenge, particularly for hydrophobic sequences, is peptide aggregation on the solid support. nih.gov The formation of secondary structures (e.g., β-sheets) can hinder reagent access, leading to incomplete coupling and deprotection reactions. Hydrophobic amino acids are known contributors to this phenomenon. nih.gov

The most common solutions to these challenges are:

Side-Chain Protection: The most straightforward solution to prevent O-acylation is to protect the hydroxyl group with a temporary protecting group. peptide.com For Fmoc-SPPS, the tert-butyl (tBu) group is a common choice, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by the final TFA cocktail. peptide.comiris-biotech.de Other protecting groups like the benzyl (B1604629) (Bzl) ether are also used. cusabio.com

Optimized Coupling Conditions: Using highly efficient coupling reagents like HATU or HCTU can favor N-acylation over O-acylation by accelerating the desired reaction. rsc.org

Aggregation Disruption: To overcome aggregation, several strategies can be employed. These include using specialized PEG-based resins that improve solvation of the peptide chain acs.orgnih.gov, performing the synthesis at elevated temperatures to disrupt secondary structures, or incorporating "structure-breaking" elements like pseudoproline dipeptides into the sequence. nih.gov

By selecting the appropriate protection strategy and optimizing synthesis conditions, this compound can be efficiently and specifically incorporated into diverse peptide structures, enabling the exploration of novel biological activities and therapeutic applications. chemimpex.com

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 1-Hydroxybenzotriazole | HOBt |

| 2-Chlorotrityl chloride | 2-CTC |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Acetic Acid | AcOH |

| Dichloromethane | DCM |

| Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| Ethyl cyano(hydroxyimino)acetate | Oxyma Pure |

| This compound | - |

| N,N'-Diisopropylcarbodiimide | DIC |

| N-Methyl-2-pyrrolidone | NMP |

| N-Methylmorpholine | NMM |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic Acid | TFA |

| Triisopropylsilane | TIPS |

| Benzyl | Bzl |

Chemical Derivatization and Post Synthetic Modification Strategies

Post-Incorporation Functionalization of the 6-Hydroxyl Group

Once Fmoc-L-Nle(6-OH)-OH is incorporated into a peptide sequence, its exposed 6-hydroxyl group becomes a prime target for a range of functionalization reactions. This approach allows for the late-stage introduction of functionalities that might not be compatible with the conditions of solid-phase peptide synthesis (SPPS).

The 6-hydroxyl group of the norleucine side chain can undergo regioselective esterification and etherification to introduce a variety of chemical moieties.

Esterification: This reaction involves the coupling of a carboxylic acid to the hydroxyl group, forming an ester linkage. This can be achieved using standard coupling reagents. For instance, fatty acids like palmitic acid and caprylic acid have been attached to similar hydroxyl-containing amino acids to enhance the lipophilicity and cell permeability of peptides. nih.gov Similarly, adamantane-containing carboxylic acids can be used to introduce bulky, hydrophobic groups. nih.gov

Etherification: The formation of an ether bond provides a more stable linkage compared to an ester. O-arylation of primary hydroxyl groups in carbohydrate chemistry, a similar functional group, has been achieved with high regioselectivity using nucleophilic aromatic substitution (SNAr) reactions with electron-deficient arenes under mild basic conditions. nih.gov This strategy could potentially be adapted for the 6-hydroxyl group of hydroxynorleucine.

Table 1: Examples of Reagents for Esterification and Etherification

| Modification Type | Reagent Class | Specific Example | Potential Application |

|---|---|---|---|

| Esterification | Fatty Acids | Palmitic Acid | Increased Lipophilicity |

| Esterification | Bulky Carboxylic Acids | 1-Adamantanecarboxylic Acid | Steric Hindrance, Modified Binding |

| Etherification | Electron-Deficient Arenes | Pentafluoropyridine | Stable Aryl Linkage |

Phosphorylation and Sulfation Mimicry

The 6-hydroxyl group serves as an excellent scaffold for introducing modifications that mimic post-translational modifications like phosphorylation and sulfation.

Phosphorylation Mimicry: While direct phosphorylation of serine and threonine residues is common, using this compound to create a phosphomimetic provides an alternative with a longer, more flexible side chain. The synthesis of phosphonate (B1237965) analogs, where a C-P bond replaces the O-P bond of a phosphate (B84403) ester, offers a non-hydrolyzable mimic of phosphorylation. researchgate.net For example, Fmoc-protected phosphoserine and phosphothreonine derivatives are used in SPPS to incorporate these modifications directly. bnl.govresearchgate.net A similar strategy could be applied to the 6-hydroxyl group of hydroxynorleucine, potentially involving a phosphoramidite (B1245037) coupling approach followed by oxidation.

Sulfation Mimicry: Tyrosine sulfation is a crucial post-translational modification in many biological processes. nih.gov The 6-hydroxyl group of hydroxynorleucine can be sulfated to mimic this modification. Studies on the sulfation of 6-hydroxymelatonin (B16111) by human cytosolic sulfotransferases (SULTs) demonstrate the biological relevance of sulfating a hydroxyl group on a six-carbon chain. nih.gov Chemically, this can be achieved using a sulfur trioxide-pyridine complex or other sulfating agents. These sulfated analogs can act as mimics of sulfated tyrosine residues in peptides, potentially influencing protein-protein interactions. nih.gov

Table 2: Strategies for Phosphorylation and Sulfation Mimicry

| Mimicry Type | Chemical Approach | Key Reagents/Building Blocks | Resulting Moiety |

|---|---|---|---|

| Phosphorylation | Phosphoramidite Chemistry | Phosphoramidites, Oxidizing Agents | Phosphate Ester |

| Phosphorylation | Phosphonate Synthesis | - | Non-hydrolyzable Phosphonate |

| Sulfation | Chemical Sulfation | Sulfur Trioxide-Pyridine Complex | Sulfate Ester |

Glycosylation and Glycoconjugate Synthesis

The attachment of carbohydrate moieties to peptides can significantly enhance their stability, solubility, and pharmacokinetic properties. nih.gov The 6-hydroxyl group of hydroxynorleucine is a suitable acceptor for glycosylation.

The synthesis of glycopeptides can be achieved by coupling glycosyl donors, such as glycosyl trichloroacetimidates, to the hydroxyl group of the amino acid residue on the solid support. thieme-connect.de This method has been successfully used for the glycosylation of serine residues in peptides. thieme-connect.de The choice of protecting groups on the sugar moiety is critical for controlling the stereochemistry of the glycosidic linkage. Generally, Fmoc-based SPPS is preferred for glycopeptide synthesis as the strong acidic conditions of Boc chemistry can cleave glycosidic bonds. researchgate.net

Bioorthogonal chemistry allows for highly selective reactions to be performed in complex biological environments. frontiersin.org The 6-hydroxyl group can be functionalized with bioorthogonal handles like azides and alkynes, enabling subsequent "click" chemistry reactions.

Azide (B81097) Introduction: The hydroxyl group can be converted to an azide through a two-step process involving mesylation or tosylation followed by substitution with sodium azide. Commercially available building blocks like 6-Azido-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-norleucine demonstrate the feasibility of this modification. tcichemicals.com

Alkyne Introduction: An alkyne can be introduced by reacting the hydroxyl group with an alkyne-containing electrophile, such as propargyl bromide, under basic conditions.

Once incorporated, these azide or alkyne-functionalized peptides can be conjugated to a wide array of molecules, including fluorophores, affinity tags, or other peptides, using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. frontiersin.orgacs.orgiris-biotech.detcichemicals.comnih.gov This approach has been used to create cyclized peptides by reacting a side-chain azide with a side-chain alkyne within the same peptide. acs.org

Table 3: Bioorthogonal Functionalization and Click Chemistry

| Modification | Reagents for Introduction | Click Reaction Partner | Application |

|---|---|---|---|

| Azide | Mesyl Chloride, Sodium Azide | Alkyne-tagged molecule | Fluorescent Labeling, Conjugation |

| Alkyne | Propargyl Bromide | Azide-tagged molecule | Peptide Cyclization, PEGylation |

On-Resin vs. Solution-Phase Derivatization

The derivatization of the 6-hydroxyl group of hydroxynorleucine can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (solution-phase).

On-Resin Derivatization: This is often the preferred method as it allows for the use of excess reagents to drive the reaction to completion, with easy removal of byproducts by simple washing of the resin. nih.govnih.gov This approach is commonly used for modifications like glycosylation and the introduction of bioorthogonal handles. thieme-connect.deacs.org However, steric hindrance from the resin and the growing peptide chain can sometimes limit the efficiency of on-resin reactions.

Solution-Phase Derivatization: This approach is performed on the purified peptide and is necessary for modifications that are not compatible with the solid-phase synthesis or cleavage conditions. While it avoids issues of steric hindrance from the resin, it often requires more complex purification steps to separate the desired product from unreacted starting materials and byproducts.

Orthogonality in Multi-Functional Peptide Modification

In the synthesis of complex peptides with multiple functional groups, an orthogonal protection strategy is crucial. peptide.comacs.org This means that each protecting group can be removed under specific conditions without affecting the others. The use of this compound introduces another layer to this strategy.

The 6-hydroxyl group itself can be protected, for example, with a tert-butyl (tBu) group, as in Fmoc-L-Nle(6-OtBu)-OH. iris-biotech.de This allows for the selective deprotection and modification of other side chains, such as the Alloc-protected lysine (B10760008), which can be deprotected using a palladium catalyst. marioschubert.ch After the modification of the lysine side chain, the tBu group on the hydroxynorleucine can be removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.

This orthogonality allows for the precise, site-specific introduction of multiple, different modifications onto a single peptide scaffold, leading to the creation of highly complex and tailored peptide structures. The compatibility of various protecting groups with different reaction conditions is a key consideration in designing such synthetic routes. acs.org

Targeted Modifications for Specific Applications

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties. chemimpex.com this compound, with its terminal hydroxyl group on the side chain, is a particularly valuable building block for post-synthetic modification. chemimpex.comiris-biotech.de This hydroxyl group provides a reactive handle for the site-specific introduction of various functional moieties, allowing for the precise tailoring of peptide function for specific applications in drug development, diagnostics, and materials science. chemimpex.comchemimpex.com The ability to modify peptides while they are still attached to a solid-phase resin offers a streamlined approach to creating complex, functionalized molecules. peptide.com

The reactivity of the 6-hydroxyl group allows for a range of chemical transformations. These modifications can be used to attach labels for detection and imaging, to introduce groups that improve pharmacokinetic properties, or to create handles for further conjugation.

Research Findings on Targeted Modifications

While direct studies detailing the extensive modification of the 6-hydroxyl group of norleucine residues are specific, the principles are well-established in peptide chemistry through the modification of similar functional groups, such as the hydroxyls of serine and threonine or the ε-amino group of lysine. peptide.comthermofisher.com These established protocols provide a clear roadmap for the targeted derivatization of the hydroxyl group on this compound.

Biotinylation: The attachment of biotin (B1667282) is a widely used strategy for labeling peptides for detection and purification. bachem.com The hydroxyl group of the norleucine residue can be activated or converted to a more reactive functional group to facilitate coupling with an activated biotin derivative. This process is analogous to the on-resin biotinylation of lysine residues, where a biotin derivative is coupled to the deprotected side chain. nih.govpeptide.com Biotinylated peptides can be used as probes that bind with high affinity to avidin (B1170675) or streptavidin, which can be conjugated to reporter enzymes or fluorescent molecules, amplifying the detection signal. peptide.com

Fluorescent Labeling: The introduction of fluorescent probes is essential for tracking peptides in biological systems and for developing diagnostic assays. chemimpex.comresearchgate.net The hydroxyl group of this compound can serve as an attachment point for a variety of fluorophores. The synthesis of peptides with fluorescent labels is often achieved by coupling a fluorescent dye that has been activated for reaction with a hydroxyl group. This allows for the creation of peptides that can be used in fluorescence microscopy, flow cytometry, and other imaging applications. researchgate.net

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a common strategy to enhance the therapeutic properties of peptides. genscript.com PEGylation can increase solubility, prolong circulation half-life by reducing renal clearance, and mask antigenic sites to minimize immune responses. The hydroxyl group on the norleucine side chain is a suitable site for the attachment of PEG chains of various lengths.

Introduction of Other Functional Groups: The versatility of the hydroxyl group allows for its conversion into other functionalities to suit specific research needs. For instance, it can be modified to introduce azide or alkyne groups, which can then be used in "click chemistry" reactions for highly efficient and specific bioconjugation. chemimpex.com It can also be a site for attaching crosslinkers to study peptide-protein interactions or to create well-defined peptide-based materials. Furthermore, modifications can be introduced to alter the lipophilicity of the peptide, potentially improving its membrane permeability. vulcanchem.com

Data on Modification Strategies

The following table summarizes potential targeted modifications of the 6-hydroxyl group of norleucine residues within a peptide sequence, the types of reagents that could be employed, and the primary applications of the resulting modified peptide.

| Modification Type | Potential Reagents/Methodology | Key Application(s) |

| Biotinylation | Activated biotin esters (e.g., Biotin-NHS) coupled to the hydroxyl group after activation. | Affinity purification, Immunoassays, Protein-protein interaction studies. peptide.com |

| Fluorescent Labeling | Fluorophores with reactive groups for alcohols (e.g., isocyanates, activated esters). | Cellular imaging, High-throughput screening, Diagnostic probes. researchgate.net |

| PEGylation | Activated PEG derivatives (e.g., PEG-NCO, PEG-NHS). | Improved pharmacokinetics, Increased solubility, Reduced immunogenicity. genscript.com |

| "Click" Chemistry Handle | Conversion of the hydroxyl to an azide or alkyne. | Site-specific bioconjugation, Development of complex biomaterials. chemimpex.com |

| Crosslinking | Attachment of photo-reactive or chemically reactive crosslinking agents. | Studying protein-protein interactions, Stabilizing peptide conformations. |

Applications of Fmoc L Nle 6 Oh Oh in Chemical Biology and Material Science

Peptide and Protein Engineering

Fmoc-L-Nle(6-OH)-OH serves as a versatile building block in peptide and protein engineering, enabling the creation of molecules with tailored characteristics. chemimpex.com Its incorporation into peptide sequences allows for the introduction of functionalities not found in the canonical amino acids.

A significant application of this compound is in the synthesis of modified peptides with improved stability. The non-natural side chain of 6-hydroxynorleucine can influence the peptide's secondary structure and resistance to proteolytic degradation. While norleucine itself is sometimes used as a substitute for methionine to enhance stability against oxidation, the addition of a hydroxyl group offers a site for further modifications that can impact conformational stability. nih.gov The ability to create more robust peptides is crucial for the development of peptide-based therapeutics, which often suffer from short half-lives in vivo. researchgate.net

Research in peptide design has shown that the incorporation of unnatural amino acids is a key strategy to improve the stability and bioavailability of therapeutic peptides. dovepress.comresearchgate.net The hydroxyl group of this compound can participate in intramolecular hydrogen bonding, which can help to stabilize specific secondary structures like helices or turns. diva-portal.org This conformational stabilization can make the peptide less susceptible to enzymatic cleavage.

| Application Area | Advantage of using this compound | Relevant Research Findings |

| Therapeutic Peptide Development | Increased resistance to proteolytic enzymes. | Incorporation of non-natural amino acids extends peptide half-life. researchgate.net |

| Peptide-Based Biomaterials | Enhanced structural integrity and predictable folding. | Hydroxyl groups can form stabilizing intramolecular hydrogen bonds. diva-portal.org |

| Drug Discovery | Improved pharmacokinetic properties of peptide drug candidates. chemimpex.com | Modification of peptide backbones and side chains is a common strategy to enhance stability. uu.nl |

The hydroxyl group on the side chain of 6-hydroxynorleucine, introduced via this compound, can act as a unique recognition motif. This functional group can participate in specific interactions, such as hydrogen bonding, with biological targets like receptors or enzymes. diva-portal.org This allows for the design of peptides with high affinity and selectivity for their intended targets.

In the context of supramolecular chemistry, the functional groups of amino acid derivatives can drive self-assembly into well-defined structures. researchgate.net The hydroxyl group of this compound can be a key player in directing the formation of such assemblies, which have applications in areas like drug delivery and tissue engineering. rsc.org The ability to introduce specific recognition sites is also critical in the development of peptide-based biosensors and diagnostic tools.

This compound is a valuable building block in the design of peptidomimetics and constrained peptides. abbexa.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. researchgate.net The incorporation of unnatural amino acids like 6-hydroxynorleucine is a common strategy in peptidomimetic design. researchgate.net

Constrained peptides, where the peptide backbone is cyclized or otherwise rigidified, often exhibit higher receptor affinity and selectivity due to a pre-organized bioactive conformation. researchgate.net The hydroxyl group of this compound can serve as a handle for cyclization or for introducing other conformational constraints. For instance, it can be used to form lactone bridges or other covalent linkages with other parts of the peptide, thereby restricting its conformational freedom. uu.nl

Introduction of Unique Recognition Motifs

Probing Protein Structure and Function

The incorporation of this compound into peptides and proteins provides a powerful tool for investigating their structure and function. chemimpex.comchemimpex.com The unique properties of the 6-hydroxynorleucine side chain allow for specific types of structural and functional analyses.

The hydroxyl group can act as a reporter group, providing a spectroscopic handle to monitor local environmental changes within the protein. Furthermore, the introduction of a non-canonical amino acid can perturb the existing structure, and the resulting functional consequences can reveal the importance of the original residue and its interactions.

| Technique | Information Gained from this compound Incorporation |

| NMR Spectroscopy | Detailed information on the local conformation and dynamics around the 6-hydroxynorleucine residue. diva-portal.org |

| Circular Dichroism | Assessment of changes in the overall secondary structure content (e.g., alpha-helix, beta-sheet). unipd.it |

| X-ray Crystallography | High-resolution structural data on how the modified side chain is accommodated within the protein structure. |

| Fluorescence Spectroscopy | The hydroxyl group can be modified with a fluorescent probe to study protein folding and dynamics. |

The hydroxyl group of 6-hydroxynorleucine can participate in hydrogen bonding, a fundamental interaction in protein structure and function. diva-portal.org By strategically placing this residue within a peptide or protein, researchers can investigate the role of specific hydrogen bonds in stabilizing the structure or in molecular recognition events. rsc.org

For example, a hydrogen bond involving the hydroxyl group could be crucial for the interaction between a peptide ligand and its receptor. By mutating the 6-hydroxynorleucine to a residue that cannot form this hydrogen bond (e.g., norleucine), the importance of this interaction can be quantified. Such studies are vital for understanding the principles of molecular recognition and for the rational design of new drugs and biomaterials. researchgate.net

Use in Conformational Studies and Structural Perturbations

Development of Bioconjugates and Probes

The hydroxyl group on the side chain of this compound serves as a versatile chemical handle for the synthesis of sophisticated bioconjugates and molecular probes. This functionality allows for the covalent attachment of various molecules, such as reporter tags, drugs, or targeting ligands, after the peptide backbone has been assembled. This approach is fundamental to creating tools for studying biological processes and developing targeted therapeutics.

One of the primary applications in this area is in the process of bioconjugation, where the compound is used to link biomolecules to other molecular entities. chemimpex.com This facilitates the development of systems for targeted drug delivery, where a therapeutic agent is guided to a specific site within the body, potentially increasing efficacy and reducing side effects. chemimpex.com The ability to modify proteins using this amino acid derivative can also enhance their stability and activity, which is a critical aspect in the development of improved biopharmaceuticals. chemimpex.com

A notable and highly complex application involves the use of 6-hydroxy norleucine (Nle(6-OH)) as a molecular hub for constructing multi-component vaccine candidates. mdpi.com Researchers have developed a synthetic pentavalent carbohydrate-based antitumor vaccine that utilizes four Nle(6-OH) residues as scaffold hubs. mdpi.com This intricate design allows for the precise arrangement of five different tumor-associated carbohydrate antigens and an immunogenic carrier protein. mdpi.com The hydroxyl groups on the norleucine side chains are crucial for building this branched, multifunctional architecture.

| Component Type | Specific Molecule/Antigen | Function |

|---|---|---|

| Hub/Scaffold | 6-hydroxy norleucine (Nle(6-OH)) | Provides a structural core for branching and attachment of functional components. |

| Antigen | Tn antigen | Overexpressed on cancer cell surfaces (e.g., prostate and breast cancer) and targeted by the immune system. |

| TF antigen | ||

| Sialosyl-Tn antigen | ||

| Lewisy antigen | ||

| Globo-H antigen | ||

| Carrier | Keyhole limpet hemocyanin | Acts as an immunogenic carrier protein to enhance the immune response to the antigens. |

While this compound provides a hydroxyl handle, other derivatives of norleucine are used to create probes via different conjugation strategies. For instance, the azido-functionalized analogue, Fmoc-Nle(N3)-OH, is employed in "click chemistry," a set of highly efficient and specific reactions for bioconjugation. cymitquimica.compeptide.com Furthermore, non-functionalized Fmoc-Nle-OH itself is incorporated into peptide sequences that form the basis of fluorescent probes for labeling cellular receptors. rsc.org These examples underscore the versatility of the norleucine scaffold in creating tailored probes for chemical biology research.

Advanced Material Design Incorporating Functionalized Peptides

The ability to form well-defined, multifunctional structures makes this compound a significant component in the design of advanced materials. Peptides functionalized with this amino acid can act as programmable building blocks for the bottom-up construction of novel materials with tailored properties and complex architectures.

The use of amino acids like 6-hydroxy norleucine as hubs is a key strategy in the design of defined molecular scaffolds. mdpi.com These scaffolds are hybrid molecules composed of multiple components, and their architecture can be precisely controlled. mdpi.com The aforementioned pentavalent antitumor vaccine is a prime example of such a material, where the peptide scaffold serves to present multiple, distinct functional groups in a specific spatial arrangement. mdpi.com This level of organization is a hallmark of advanced material design, moving beyond simple linear polymers to create materials with integrated, cooperative functions.

The general principle involves using amino acids with functionalizable side chains as versatile building blocks. mdpi.com The this compound derivative is particularly useful in this context as it allows for the introduction of a hydroxyl group that can be further modified, for example, by esterification or etherification, to attach other molecules or to link peptide units together. This enables the creation of peptide-based dendrimers, polymers, and other nanomaterials where the chemical and physical properties are dictated by the carefully planned molecular structure.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 374899-60-2 | chemimpex.comcreative-peptides.com |

| Molecular Formula | C21H23NO5 | chemimpex.comcreative-peptides.com |

| Molecular Weight | 369.4 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Purity (HPLC) | ≥ 98% | chemimpex.com |

| Melting Point | 96 - 119 °C | chemimpex.com |

The incorporation of such functionalized peptides is a powerful strategy for developing materials for biomedical applications, including tissue engineering, drug delivery vehicles, and diagnostic agents. The peptide component can provide biocompatibility and biodegradability, while the specific functional groups introduced via building blocks like this compound can impart the desired activity or material properties.

Conformational Analysis and Structural Impact in Peptidic Systems

Influence of the 6-Hydroxyl Group on Peptide Secondary Structure Propensities

The secondary structure of a peptide is fundamental to its biological function. nih.gov The propensity of an amino acid to favor a particular secondary structure, such as an α-helix or a β-sheet, is dictated by its side chain's size, shape, charge, and hydrogen-bonding capability. nih.gov While specific propensity values for 6-hydroxynorleucine are not extensively documented, its structural effects can be inferred from its constituent parts: the norleucine backbone and the terminal hydroxyl group.

Norleucine (Nle), an isomer of leucine, is a hydrophobic amino acid with an unbranched, four-carbon alkyl side chain. Studies have shown that straight-chained, non-proteinogenic amino acids, including norleucine, are potent α-helix stabilizers. nih.govwikipedia.org This contrasts with β-branched residues like valine and isoleucine, which tend to destabilize α-helices due to steric hindrance with the peptide backbone. [31 from initial search] The flexibility of the n-butyl side chain of norleucine avoids such steric clashes, favoring the compact helical fold.

The addition of a terminal hydroxyl group at the 6-position introduces a polar, hydrogen-bonding moiety. Side chains capable of forming hydrogen bonds, such as those of serine and asparagine, can sometimes act as competitors to the main-chain hydrogen bonds that define an α-helix, potentially destabilizing the structure. [31 from initial search] However, the impact is highly context-dependent. The long, flexible alkyl chain of 6-hydroxynorleucine places the hydroxyl group distant from the peptide backbone. This separation may allow it to participate in stabilizing side-chain-to-side-chain or side-chain-to-backbone hydrogen bonds in (i, i+3) or (i, i+4) positions, which are known to reinforce helical turns. researchgate.net

Conversely, in β-sheets, the side chains project alternately above and below the plane of the sheet, minimizing steric hindrance. [31 from initial search] The presence of a hydroxyl group can be accommodated and may even enhance stability. Studies on peptides with N-hydroxy modifications on the backbone have shown a stabilizing effect on β-sheet and β-hairpin structures, suggesting that the hydrogen-bonding capacity of a hydroxyl group is compatible with, and can even promote, extended conformations. rsc.orgnih.gov The terminal hydroxyl group of 6-OH-Nle could form inter-strand hydrogen bonds, contributing to the stability of a β-sheet assembly.

| Amino Acid | Structural Feature | Typical Secondary Structure Propensity | Rationale/Comment |

| Norleucine (Nle) | Linear C4 alkyl side chain | α-helix promoting | Unbranched chain avoids steric hindrance common in β-branched residues. nih.govwikipedia.org |

| Serine (Ser) | C1 side chain with β-hydroxyl | β-sheet/Turn favoring | Short, polar side chain can disrupt helices by competing for backbone H-bonds. [3, 31 from initial search] |

| Lysine (B10760008) (Lys) | C4 alkyl side chain with terminal amine | α-helix promoting (when neutral) | Long, flexible chain is helix-permissive; charge at terminus can stabilize helix via charge-dipole interactions. |

| 6-Hydroxy-L-norleucine | C4 alkyl side chain with terminal hydroxyl | Context-dependent | Combines the helical propensity of the Nle scaffold with a terminal H-bonding group. May stabilize helices via (i, i+4) H-bonds or participate in β-sheet formation. researchgate.netrsc.org |

Theoretical and Computational Approaches to Conformational Studies

Given the flexibility of peptides and the subtle influence of modified residues, theoretical and computational methods are indispensable for elucidating their conformational preferences. duke.edunih.gov Molecular dynamics (MD) simulations, in particular, provide an atomistic-level view of peptide folding and dynamics in solution. nih.govplos.org

A critical prerequisite for accurate MD simulations is the availability of robust force field parameters that describe the potential energy of the atoms in the system. For non-canonical amino acids like 6-hydroxy-norleucine (referred to as AA4 in some studies), specific parameters have been developed using ab initio quantum mechanical calculations. nih.gov These parameters allow computational chemists to build peptides containing this residue in silico and simulate their behavior in various environments, such as in explicit water, to accurately model solution-phase properties. nih.govplos.org

The typical computational workflow involves:

Model Building: The peptide sequence containing Fmoc-L-Nle(6-OH)-OH is constructed using molecular modeling software.

Parameterization: The newly developed force field parameters for the modified residue are incorporated. nih.gov

System Setup: The peptide is placed in a simulation box, typically filled with water molecules and counter-ions to mimic physiological conditions.

Simulation: MD simulations are run for extended periods (nanoseconds to microseconds) to allow the peptide to explore its conformational space. Enhanced sampling techniques may be used to overcome energy barriers and accelerate conformational sampling. nih.gov

Analysis: The resulting trajectory is analyzed to identify predominant conformations, measure dihedral angles (φ and ψ), and quantify secondary structure elements (α-helices, β-sheets, turns). nih.gov

These computational studies are often performed in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to validate the theoretical models and provide a comprehensive picture of the peptide's structure. duke.edunih.govdiva-portal.org For instance, NMR can provide distance restraints that are used to guide and refine the structures obtained from MD simulations. rsc.org

Role of Hydroxyl-Mediated Interactions in Peptide Folding and Stability

The terminal hydroxyl group of the 6-hydroxynorleucine side chain is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This capacity for hydrogen bonding plays a crucial role in mediating interactions that guide peptide folding and stabilize the final conformation. sandiego.eduscripps.edu

The hydroxyl group can participate in several types of stabilizing interactions:

Intramolecular Hydrogen Bonding: The flexible five-atom spacer (four methylenes and the Cα) allows the hydroxyl group to reach back and form hydrogen bonds with the peptide backbone. Such side-chain-to-backbone cyclization can stabilize specific turn conformations, particularly β-turns, which are critical elements in protein folding and molecular recognition. nih.gov It can also participate in (i, i+3) or (i, i+4) interactions to stabilize helical structures. researchgate.net

Inter-sidechain Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other polar or charged side chains, such as those of aspartic acid, glutamine, or arginine. These interactions can be critical for defining the tertiary structure of a peptide or mediating the association of multiple peptide chains.

Solvent Interactions: On the surface of a peptide, the hydroxyl group can form hydrogen bonds with water molecules. This interaction enhances the solubility of the peptide, a key property for many therapeutic applications. mdpi.com

Cooperative Folding: The formation of hydrogen bonds involving side-chain hydroxyl groups can be a cooperative process, meaning the formation of one bond facilitates the formation of others, leading to significant structural transitions and stabilization, similar to processes observed in some metal-organic frameworks composed of peptides. [1, 5 from initial search]

The strength and significance of these hydrogen bonds are highly dependent on their local microenvironment. A hydrogen bond buried within a hydrophobic core of a folded peptide is significantly stronger and contributes more to stability than one exposed to the polar solvent, where it competes with water molecules. scripps.edu

Stereochemical Implications of the Norleucine Side Chain Modification

Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. The compound this compound is synthesized to possess the L-configuration at the α-carbon, which is the same configuration as the 20 proteinogenic amino acids. vulcanchem.comresearchgate.net This stereochemical integrity is essential for its seamless incorporation into peptides using standard solid-phase peptide synthesis (SPPS) and for ensuring that the resulting peptidomimetic can adopt a conformation recognizable by biological targets like receptors and enzymes, which are themselves chiral. scbt.comnih.gov

The modification of the norleucine side chain occurs at the 6-position (the ε-carbon). The introduction of a hydroxyl group at this primary carbon (—CH₂OH) does not create a new chiral center. Therefore, the only stereocenter in the amino acid core is the α-carbon.

The implications of this specific stereochemistry are twofold:

Backbone Conformation: The L-configuration at the α-carbon dictates the allowed regions of the Ramachandran plot for the φ and ψ dihedral angles, predisposing the peptide backbone to form right-handed α-helices and other standard secondary structures found in natural proteins. acs.org The use of a D-amino acid, in contrast, would promote different turn types or left-handed helices and could drastically alter or abolish biological activity. nih.gov

Side Chain Flexibility and Presentation: The side chain of 6-hydroxynorleucine is a linear and flexible five-carbon chain terminating in a hydroxyl group. Unlike residues with bulky (e.g., tryptophan) or β-branched (e.g., valine) side chains, the norleucine scaffold presents minimal steric hindrance to the peptide backbone. This flexibility allows the terminal hydroxyl group to be presented in various orientations for potential interactions without imposing significant conformational penalties on the backbone. This combination of a defined α-carbon stereochemistry and a flexible, functionalized side chain makes this compound a versatile building block for designing peptides with specific structural and interactive properties.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Related Nle Derivatives

The demand for structurally diverse and functionalized non-canonical amino acids is a driving force in peptide and protein engineering. Future research will likely focus on developing more efficient and versatile synthetic routes for 6-hydroxynorleucine and its derivatives.

Current enzymatic synthesis methods have shown great promise. For instance, L-6-hydroxynorleucine has been prepared with high yield (89%) and excellent optical purity (>99%) through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.gov An alternative enzymatic approach involves the treatment of racemic 6-hydroxynorleucine with a D-amino acid oxidase to yield a mixture that can be fully converted to L-6-hydroxynorleucine. nih.govmdpi.com These biocatalytic methods offer advantages in terms of stereoselectivity and milder reaction conditions compared to some traditional chemical syntheses. mdpi.com

Looking forward, the development of novel synthetic strategies will likely involve:

Engineered Enzymes: The creation of engineered enzymes with tailored substrate specificities and enhanced catalytic efficiencies will enable the synthesis of a wider range of functionalized norleucine analogs. researchgate.net This could include enzymes capable of introducing other functional groups onto the norleucine scaffold.

Chemoenzymatic Strategies: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach. For example, an enzymatic step could be used to create a chiral intermediate that is then further modified through chemical reactions. researchgate.net

C-H Functionalization: Recent advances in C-H functionalization chemistry present exciting opportunities for the direct and selective modification of the aliphatic side chain of norleucine. researchgate.net This could allow for the late-stage introduction of various functionalities without the need for lengthy de novo syntheses. rsc.org

These advancements will not only improve the accessibility of Fmoc-L-Nle(6-OH)-OH but also expand the toolbox of available norleucine derivatives for peptide chemists.

| Synthetic Approach | Key Features | Potential Advancements |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. nih.govmdpi.com | Enzyme engineering for broader substrate scope and improved efficiency. researchgate.net |

| Chemoenzymatic Synthesis | Combines the advantages of both enzymatic and chemical methods. researchgate.net | Development of novel tandem reactions for one-pot syntheses. |

| C-H Functionalization | Direct modification of the amino acid side chain. researchgate.net | Improved catalysts for higher selectivity and broader functional group tolerance. rsc.org |

Integration into High-Throughput Peptide Synthesis Platforms

The increasing demand for peptide-based therapeutics and research tools has driven the development of automated and high-throughput peptide synthesis platforms. researchgate.netbeilstein-journals.org The integration of this compound and its derivatives into these platforms is crucial for accelerating discovery and development timelines.

Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. anr.frresearchgate.net The use of Fmoc chemistry is particularly well-suited for automation due to the mild conditions required for Fmoc group removal. nih.govmdpi.com The compatibility of this compound with standard Fmoc/tBu SPPS protocols makes it readily adaptable for use in automated synthesizers. acs.orgnih.gov

Future developments in this area are expected to include:

Optimized Coupling Protocols: Research will focus on optimizing the coupling conditions for this compound, especially when the hydroxyl group is unprotected, to ensure high coupling efficiencies and prevent side reactions. acs.org